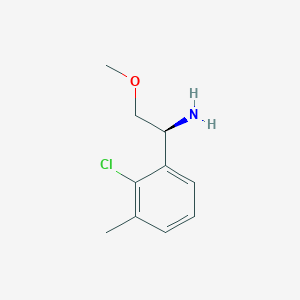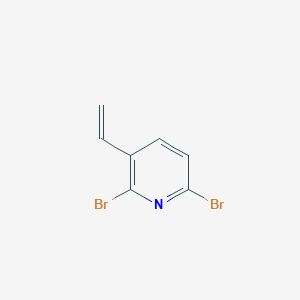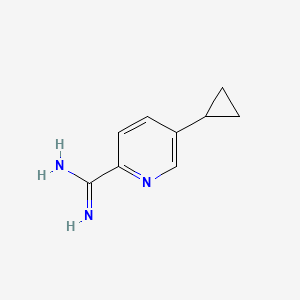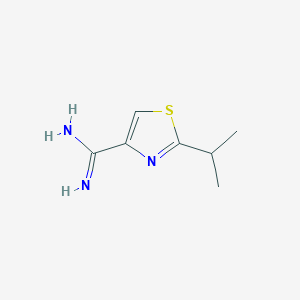
(S)-Methyl 3-amino-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-amino-2-methylpropanoate is a chiral amino acid derivative with the molecular formula C5H11NO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is known for its role in enzymatic reactions, particularly those involving transaminases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-methylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-2-methylpropanoic acid.
Amidation: The carboxylic acid group of (S)-2-methylpropanoic acid is converted to an amide using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: The final step involves esterification of the amine with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using transaminase enzymes. These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid, resulting in the formation of the desired amino acid derivative. This method is preferred due to its high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-Methyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2-methylpropanoate involves its role as a substrate for transaminase enzymes. These enzymes catalyze the transfer of an amino group from the compound to a keto acid, resulting in the formation of a new amino acid and a new keto acid. The molecular targets include the active sites of transaminase enzymes, where the compound binds and undergoes the transamination reaction.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-2-methylpropanoate: The enantiomer of (S)-Methyl 3-amino-2-methylpropanoate with similar chemical properties but different biological activity.
(S)-3-Amino-2-methylpropanoic acid: The non-esterified form of the compound, which has different solubility and reactivity.
(S)-Methyl 2-amino-3-methylbutanoate: A structurally similar compound with an additional methyl group, leading to different steric and electronic effects.
Uniqueness
This compound is unique due to its specific chiral configuration and its role as a substrate for transaminase enzymes. Its high enantioselectivity and versatility in chemical reactions make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
methyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |
InChI Key |
BXGDNKQFNQZCLG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CN)C(=O)OC |
Canonical SMILES |
CC(CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



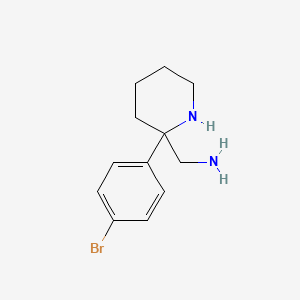
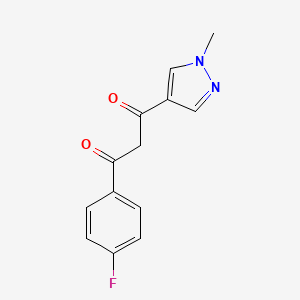

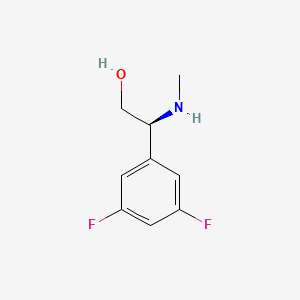

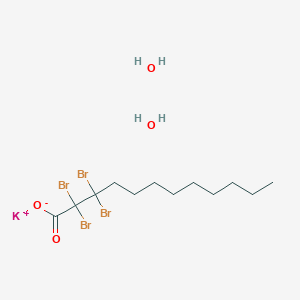
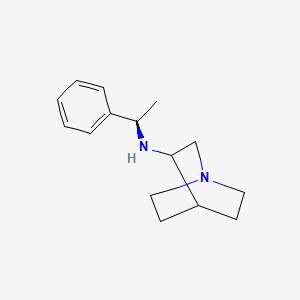
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
